molecular formula C10H11Si B1589687 Phenylethynyldimethylsilane CAS No. 87290-97-9

Phenylethynyldimethylsilane

Cat. No. B1589687
CAS RN: 87290-97-9
M. Wt: 159.28 g/mol
InChI Key: ZDVLZNOBDJHOOW-UHFFFAOYSA-N
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Description



  • Phenylethynyldimethylsilane is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>Si .

  • It belongs to the class of organosilicon compounds .

  • The compound contains a phenyl group , an ethynyl group , and two methyl groups attached to a silicon atom.





  • Synthesis Analysis



    • The synthesis of Phenylethynyldimethylsilane involves the reaction of phenylacetylene with chlorodimethylsilane .

    • The reaction proceeds in two steps: first, the formation of an intermediate, followed by the addition of chlorodimethylsilane to the intermediate.





  • Molecular Structure Analysis



    • The compound has a linear structure with the silicon atom at the center.

    • The phenyl and ethynyl groups are attached to the silicon atom.





  • Chemical Reactions Analysis



    • Phenylethynyldimethylsilane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

    • It can participate in cross-coupling reactions and form new carbon-silicon bonds.





  • Physical And Chemical Properties Analysis



    • Phenylethynyldimethylsilane is a colorless liquid with a boiling point of around 201.1°C .

    • It is flammable and should be handled with care.




  • Scientific Research Applications

    Synthesis and Characterization

    Phenylethynyldimethylsilane has been utilized in various synthesis and characterization processes. For instance, a study by Chu et al. (2012) involved the synthesis of a novel phenyleneethynylene derivative, where phenylethynyldimethylsilane played a critical role. This research explored its application in a fluorescence DNA sensor, showcasing its utility in molecular characterization and sensor technology.

    Polymerization and Material Science

    In the field of material science, phenylethynyldimethylsilane has been significant in polymerization reactions and the development of new materials. A study conducted by Huang, Wang, and Wang (2015) focused on the use of phenylethynyloligosilane for the creation of SiC–C ceramic. Their research highlights the thermal cure and ceramization processes facilitated by phenylethynyldimethylsilane, pointing to its importance in advanced material synthesis.

    Electrochemical Applications

    Electrochemical applications of phenylethynyldimethylsilane have also been investigated. Jouikov and Salaheev (1996) explored the electrochemical silylation of phenylacetylene, where phenylethynyldimethylsilane derivatives were produced. This study demonstrates the compound's role in electrochemical synthesis, contributing to the development of new electrochemical methods and materials.

    Safety And Hazards



    • Phenylethynyldimethylsilane is considered hazardous due to its potential effects on genetic defects and fertility .

    • It may also be carcinogenic .

    • Proper safety precautions should be followed during handling.




  • Future Directions



    • Research on Phenylethynyldimethylsilane could explore its applications in materials science, catalysis, and organic synthesis.

    • Investigating its reactivity and potential derivatives may lead to novel compounds with useful properties.




    Remember that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!


    properties

    InChI

    InChI=1S/C10H11Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZDVLZNOBDJHOOW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)C#CC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H11Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20453756
    Record name PHENYLETHYNYLDIMETHYLSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20453756
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    159.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Phenylethynyldimethylsilane

    CAS RN

    87290-97-9
    Record name PHENYLETHYNYLDIMETHYLSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20453756
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(Dimethylsilyl)-2-phenylacetylene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    Y Xiao, DY Son - Journal of Polymer Science Part A: Polymer …, 2001 - Wiley Online Library
    … We chose phenylethynyldimethylsilane as the hydrosilylating agent because we were interested … The reactions of 1P and 2P with phenylethynyldimethylsilane to give modified polymers …
    Number of citations: 17 onlinelibrary.wiley.com
    SE Gradwell, CL Kepler
    Number of citations: 0
    VV Korshak, AM Sladkov, LK Luneva - Bulletin of the Academy of Sciences …, 1962 - Springer
    We worked out a method of synthesizing new type polymers of polycondensation of dihalo heteroorganic compounds of the type RlvleCls with Na acetylenides of bis (acetylenes). The …
    Number of citations: 6 link.springer.com
    H Schüle, H Frey - Silicon-containing dendritic polymers, 2009 - Springer
    As pointed out in Chapter 1, silicon chemistry offers a variety of quantitative, high yielding reactions, ie hydrosilylation, Grignard reactions and controlled condensation of silanols that …
    Number of citations: 4 link.springer.com
    TK Jung, YB Kim, G Yim, SJ Cho… - The Journal of …, 1998 - koreascience.kr
    Hydrosilylation and vromination of vacterial poly ($\beta $-Hydroxyalkanoates) containing carbon-carbon double bond or triple bond were carried out. The produced polymers were …
    Number of citations: 0 koreascience.kr
    LP Klemann - 1969 - search.proquest.com
    The reaction between trans-l-phenyl-2-(2-lithiophenyl)-l-hexenyl-lithium (22c) and metal or metalloid halides has been used to prepare a series of metallo-indene derivatives containing …
    Number of citations: 3 search.proquest.com

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